molecular formula C9H7FO2 B2985899 1-(4-Fluorophenyl)propane-1,2-dione CAS No. 10557-24-1

1-(4-Fluorophenyl)propane-1,2-dione

Cat. No.: B2985899
CAS No.: 10557-24-1
M. Wt: 166.151
InChI Key: SUYYALHDOSIMTI-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Ketones within Synthetic Chemistry and Life Science Fields

Fluorinated ketones are pivotal in synthetic chemistry and the life sciences. The introduction of fluorine atoms into a ketone molecule can dramatically alter its physical, chemical, and biological properties. scispace.com In synthetic chemistry, these compounds serve as versatile intermediates for creating more complex molecules. The presence of fluorine can influence the reactivity of the ketone, making it a valuable tool for chemists. scispace.comsapub.org

In the life sciences, fluorinated ketones are investigated for their potential biological activities. Fluorine is a key element in many pharmaceuticals; in 2018, 18 of the 38 small molecule drugs approved by the FDA contained fluorine. nih.gov This is because the C-F bond is very strong, and introducing fluorine can block metabolic pathways, enhancing a drug's stability and effectiveness. nih.gov Research into compounds like 1-(4-fluorophenyl)propane-1,2-dione and its derivatives is ongoing to explore their potential as intermediates for new medicines. For instance, derivatives of 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (B147754) have shown promising anticancer activity against HeLa and MCF-7 cell lines.

Importance of α-Diketone Scaffolds as Versatile Building Blocks in Chemical Synthesis

The α-diketone motif, which consists of two adjacent carbonyl groups, is a highly valuable structural unit in organic synthesis. mdpi.com This arrangement of atoms makes α-diketones reactive in predictable ways, allowing them to be used as starting materials for a wide variety of other molecules. They are particularly important in the synthesis of heterocyclic compounds—ring-like structures containing atoms of at least two different elements—which are common in natural products and pharmaceuticals. mdpi.comias.ac.inukaazpublications.com

α-Diketones can undergo a range of chemical reactions, including photocycloadditions, which are useful for constructing complex, polycyclic structures that are otherwise difficult to prepare. mdpi.com They also serve as precursors for α-hydroxy ketones and α-amino ketones, which are themselves important building blocks in medicinal chemistry. rsc.orgrsc.org The versatility of the α-diketone scaffold makes it a fundamental component in the toolbox of synthetic organic chemists.

Unique Attributes of Fluorine Incorporation in Ketone Architectures for Synthetic Design

Incorporating fluorine into a ketone's structure imparts unique characteristics that are highly beneficial for synthetic design. The high electronegativity of fluorine creates strong electron-withdrawing effects, which can significantly increase the electrophilicity of the adjacent carbonyl carbon. nih.gov This enhanced reactivity makes the ketone more susceptible to attack by nucleophiles, a fundamental reaction type in organic chemistry. nih.gov

This modification of electronic properties can also influence the stability of different forms of the molecule. For example, fluorinated ketones have a greater tendency to form hydrates in the presence of water compared to their non-fluorinated counterparts. scispace.comnih.gov While this can sometimes be a complication, it also offers unique opportunities for controlling reaction pathways. The presence of fluorine can also affect the steric environment around the reactive sites, providing another layer of control for the synthetic chemist. scispace.comsapub.org These combined electronic and steric effects make fluorinated ketones powerful tools for designing and executing complex synthetic strategies.

Current Research Landscape and Emerging Challenges in this compound Chemistry

Current research on this compound focuses on its utility as a building block in organic synthesis and its potential biological applications. It is used to create more complex organic molecules and is being studied for its potential antimicrobial and anticancer properties. One common synthetic route to this compound is the Friedel-Crafts acylation of 4-fluoroacetophenone with oxalyl chloride.

A key area of investigation involves the reactions of its α-diketone moiety. It can undergo oxidation to form carboxylic acids or reduction to yield diols. Furthermore, the fluorine atom on the phenyl ring can be substituted, allowing for the creation of a diverse range of derivatives.

Emerging challenges include developing more efficient and environmentally friendly synthetic methods. While established routes exist, there is always a need for greener chemistry. Another challenge lies in fully elucidating its mechanism of action in biological systems. Understanding how the fluorine atom enhances its reactivity and interactions with molecular targets is crucial for its development as a pharmaceutical intermediate. Continued research, including mechanistic studies and the synthesis of new derivatives, will be essential to fully realize the potential of this compound. acs.orgresearchgate.net

Properties

IUPAC Name

1-(4-fluorophenyl)propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYYALHDOSIMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Fluorophenyl Propane 1,2 Dione

Established Synthetic Routes for α-Diketones

The formation of the α-diketone or 1,2-dicarbonyl motif can be achieved through several reliable and well-documented synthetic pathways. These methods generally involve the oxidation of various precursors or carbon-carbon bond-forming reactions followed by an oxidative step.

Oxidative Procedures for 1,2-Diketone Formation

Direct oxidation is a primary strategy for synthesizing 1,2-diketones. A variety of substrates can be converted to the desired dicarbonyl compound using different oxidizing agents and catalytic systems.

One common approach is the oxidation of internal alkynes. organic-chemistry.org Various reagents have been employed for this transformation, including potassium persulfate in the presence of ambient air, which provides a transition-metal-free method. organic-chemistry.org Mercuric salts, such as mercuric nitrate (B79036) hydrate (B1144303) or mercuric triflate, have also been shown to effectively convert both alkylarylalkynes and diarylalkynes into α-diketones. nih.govacs.org The reaction is believed to proceed through the hydration of the alkyne to an α-mercurioketone intermediate, which is then further oxidized. nih.govacs.org Another method involves a Wacker-type oxidation using a PdBr₂ and CuBr₂ catalyst system with molecular oxygen. organic-chemistry.org

The oxidation of the active methylene (B1212753) group in benzyl (B1604629) ketones (deoxybenzoins) is another direct route. organic-chemistry.org Aerobic oxidation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) efficiently converts deoxybenzoins to the corresponding benzils. organic-chemistry.org Additionally, an iodine-catalyzed oxidative carbonylation of α-methylene ketones using tert-butyl hydroperoxide (TBHP) has been developed as a metal-free approach. acs.org

Other notable oxidative methods include:

The oxidation of silyl (B83357) enol ethers using magnesium monoperoxyphthalate hexahydrate (MMPP • 6 H₂O) catalyzed by nitroxyl (B88944) radicals. organic-chemistry.org

A metal-free oxidative rearrangement of α,β-unsaturated diaryl ketones using iodine and TBHP. nih.gov

The oxidation of 1,3-diketones via a copper-catalyzed C-C bond cleavage with TEMPO as a radical initiator. rsc.org

Oxidative Method Substrate Type Key Reagents/Catalyst Key Features
Alkyne OxidationInternal AlkynesK₂S₂O₈ / AirTransition-metal-free. organic-chemistry.org
Alkyne OxidationAlkylaryl- & DiarylalkynesHg(NO₃)₂·H₂O or Hg(OTf)₂Effective for various substituted alkynes. nih.govacs.org
Methylene OxidationBenzyl KetonesDABCO / AirEfficient aerobic oxidation. organic-chemistry.org
Methylene Oxidationα-Methylene KetonesI₂ / TBHPMetal-free oxidative carbonylation. acs.org
Enol Ether OxidationSilyl Enol EthersMMPP / Nitroxyl radicalMild oxidation of enol derivatives. organic-chemistry.org
Rearrangementα,β-Unsaturated KetonesI₂ / TBHPMetal-free oxidative aryl migration. nih.gov
C-C Cleavage1,3-DiketonesCu-catalyst / TEMPOOxidative cleavage of α-methylene. rsc.org

Synthesis via α-Hydroxy Ketone Precursors

α-Hydroxy ketones are immediate precursors to α-diketones and can be readily oxidized to the desired 1,2-dicarbonyl compounds. This two-step approach, involving the formation of the α-hydroxy ketone followed by oxidation, is a widely used strategy. Optically active α-hydroxy ketones are valuable building blocks for synthesizing biologically active molecules and chiral ligands. acs.org

The oxidation of α-hydroxy ketones to α-diketones is a synthetically important transformation. tandfonline.com Various oxidizing agents can accomplish this, including chromium trioxide supported on kieselghur, which offers a heterogeneous and rapid method. tandfonline.com Aerobic oxidation catalyzed by calcium oxide (CaO) has also been reported, where the catalytic activity is proportional to the surface basicity of the metal oxide catalyst. oup.com This method has been applied to the one-pot synthesis of quinoxalines by trapping the in situ generated α-diketone with a 1,2-diamine. oup.com

Enzymatic methods have also been explored. Butane-2,3-diol-dehydrogenases can catalyze the enantioselective reduction of diketones to vicinal diols through an α-hydroxy ketone intermediate. nih.gov Conversely, these enzymes can be used for the selective synthesis of α-hydroxy ketones from diketones. nih.gov

Oxidant/Catalyst Substrate Product Key Features
Chromium trioxide/kieselghurα-Hydroxy Ketoneα-DiketoneHeterogeneous, short reaction times (30 min). tandfonline.com
CaO / O₂ (Air)α-Hydroxy Ketoneα-DiketoneReusable catalyst, applicable to one-pot syntheses. oup.com

Acyloin Condensation and Subsequent Oxidation Approaches

The acyloin condensation is a classic method for preparing α-hydroxy ketones (acyloins) through the reductive coupling of two carboxylic esters using metallic sodium. wikipedia.orgscribd.com The reaction is typically performed in aprotic solvents like benzene (B151609) or toluene. wikipedia.org The mechanism involves the formation of a 1,2-diketone intermediate which is then reduced by sodium to an enediolate, and subsequently protonated to the acyloin. wikipedia.org

To obtain the α-diketone, the acyloin product must be oxidized. researchgate.net A variety of oxidizing agents can be used for this step. researchgate.net A modified procedure involves trapping the enediolate intermediate formed during the acyloin condensation as a bis-silyl derivative using chlorotrimethylsilane. wikipedia.orgbspublications.net This stable intermediate can then be isolated and subsequently oxidized to the α-diketone using reagents like bromine water. researchgate.net This two-step sequence provides a pathway from esters to 1,2-diketones. researchgate.net

Specialized Synthetic Strategies for Fluorinated Ketones

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. cas.cnscispace.com Therefore, specialized methods have been developed for the synthesis of fluorinated compounds, including fluorinated ketones.

Condensation and Alkylation Reactions Utilizing Fluorinated Building Blocks

A primary strategy for synthesizing fluorinated ketones involves the use of fluorinated building blocks in condensation or alkylation reactions. cas.cn This approach allows for the direct incorporation of a fluorine atom or a fluorinated group into the target molecule.

Aldol (B89426) condensation reactions using fluorinated precursors are a common method. For example, α,β-unsaturated CF₃-ketones can be synthesized through the secondary amine salt-catalyzed aldol condensation of 1,1,1-trifluoroacetone (B105887) with various aldehydes. bohrium.com Similarly, the Julia-Kocienski olefination, which involves the condensation of sulfones with aldehydes or ketones, can be adapted to synthesize fluoroolefins using fluorinated sulfone reagents. scispace.com These fluoroolefins can be precursors to fluorinated ketones. For instance, α-fluorovinyl Weinreb amides, synthesized from a fluorinated Julia-Weinreb reagent, can be converted to α-fluoroenones. nih.gov

The Claisen condensation is another powerful tool. Trifluoroacetylated 1,3-diketones have been prepared using this method, which can then be further modified. scispace.com Additionally, difluoromethoxylated ketones serve as versatile building blocks for synthesizing various nitrogen-containing heterocycles. researchgate.net

Reaction Type Fluorinated Building Block Reactant Product Type
Aldol Condensation1,1,1-TrifluoroacetoneAromatic/Heteroaromatic Aldehydesα,β-Unsaturated CF₃-Ketones bohrium.com
Julia-Kocienski OlefinationFluorinated SulfonesAldehydes/KetonesFluoroolefins scispace.com
Claisen CondensationEthyl TrifluoroacetateKetonesTrifluoroacetylated β-diketones scispace.com
Condensationα-(Difluoromethoxy)ketonesHydrazines, AmidinesDifluoromethoxylated N-Heterocycles researchgate.net

Oxidative Transformations of Fluorinated Alcohols

The oxidation of fluorinated alcohols provides a direct and efficient route to fluorinated ketones. cas.cn This method is analogous to the synthesis of non-fluorinated ketones from alcohols. The selective oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. nih.gov

Various oxidative systems can be employed, including those based on the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl). nih.govorganic-chemistry.org TEMPO-based systems, often used with a co-oxidant, allow for the efficient and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, often under mild conditions and without over-oxidation. nih.govorganic-chemistry.org Mechanochemical methods, such as ball milling, have been shown to promote TEMPO-assisted oxidations using ambient air as the oxidant, offering an eco-friendly alternative to traditional solvent-based methods. nih.gov This approach has been successfully applied to a broad range of alcohols, including benzylic and allylic types. nih.gov

Nucleophilic and Electrophilic Fluorination/Fluoroalkylation of Carbonyl Compounds

The introduction of fluorine into carbonyl compounds can be achieved through either nucleophilic or electrophilic pathways. alfa-chemistry.com These methods are fundamental in organofluorine chemistry for creating carbon-fluorine bonds. tcichemicals.com

Nucleophilic Fluorination involves the use of a fluoride (B91410) ion source (F-) to attack an electrophilic carbon center. alfa-chemistry.com In the context of carbonyl compounds, this typically requires the activation of a hydroxyl or carbonyl group to create a good leaving group, which is then displaced by the fluoride ion. tcichemicals.com Reagents like diethylaminosulfur trifluoride (DAST) are commonly used for this purpose, allowing for the stereospecific replacement of a hydroxyl group with fluorine. tcichemicals.com Another notable nucleophilic fluorinating agent is 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), which is a thermally stable crystalline solid, making it easier and safer to handle than many other fluorinating agents. tcichemicals.com While effective, these methods often require stoichiometric amounts of the fluorinating agent and can be sensitive to reaction conditions.

Electrophilic Fluorination , conversely, utilizes a reagent where the fluorine atom is electron-deficient and acts as an electrophile. alfa-chemistry.com These reagents react with nucleophilic carbon species, such as enols or enolates, which are readily formed from carbonyl compounds. alfa-chemistry.com Popular electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). numberanalytics.comsapub.org Electrophilic fluorination is often preferred for the α-fluorination of ketones due to its high reactivity and selectivity. numberanalytics.com The reaction mechanism involves the formation of an enol or enolate intermediate, which then attacks the electrophilic fluorine source. sapub.org The choice between nucleophilic and electrophilic methods depends on the specific substrate and the desired position of the fluorine atom. For the synthesis of α-fluoroketones, electrophilic fluorination of the corresponding ketone precursor is a common and effective strategy. alfa-chemistry.comsapub.org

The table below provides a comparative overview of common nucleophilic and electrophilic fluorinating agents.

Fluorinating AgentTypeCommon ApplicationsKey Characteristics
Diethylaminosulfur trifluoride (DAST)NucleophilicDeoxyfluorination of alcoholsHighly reactive, sensitive to moisture and heat
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™)NucleophilicFluorination of hydroxyl and carbonyl groupsCrystalline solid, high thermal stability, less fuming
Selectfluor® (F-TEDA-BF4)Electrophilicα-fluorination of carbonyls, fluorination of aromaticsHighly reactive and selective, stable and easy to handle
N-Fluorobenzenesulfonimide (NFSI)ElectrophilicVersatile for both nucleophilic and electrophilic fluorinationCan be used under various reaction conditions

Radical Fluorination Methodologies for Distal Fluorinated Ketones

While α-fluorination of ketones is well-established, the synthesis of ketones with fluorine at more distant positions (β, γ, etc.) presents a greater challenge. sioc-journal.cn Radical fluorination methodologies have emerged as a powerful tool to address this challenge, enabling the selective fluorination of C-H bonds that are not adjacent to the carbonyl group. nih.govsioc-journal.cn

One notable strategy involves the use of a ketone as a directing group in photocatalytic sp3 C-H fluorination. rsc.org In this approach, the ketone, which typically deactivates nearby C-H bonds towards radical reactions, can be used to direct fluorination to specific β- and γ-positions on rigid molecular scaffolds. rsc.org This method often employs Selectfluor® as the fluorine source, a photocatalyst like benzil (B1666583), and visible light to generate the reactive radical species. rsc.org

Another approach is the silver-catalyzed carbofluorination of unactivated alkenes. cas.cn This method can generate β- and γ-fluorinated ketones by reacting an alkene with a ketone in the presence of a silver catalyst and a fluorine source. The proposed mechanism involves the single-electron oxidation of the ketone to generate a radical cation, which then adds to the alkene, followed by a fluorine atom transfer from a high-valent silver-fluoride species. cas.cn

These radical-based methods offer several advantages, including high chemoselectivity and functional group tolerance, making them valuable for the synthesis of complex fluorinated molecules. researchgate.net

Electrochemical Synthesis Approaches for Fluorinated Ketones

Electrochemical synthesis offers a green and efficient alternative to traditional methods for preparing fluorinated ketones. organic-chemistry.org These methods utilize an electric current to drive the reaction, often avoiding the need for harsh chemical oxidants or reductants. organic-chemistry.orgacs.org

A common electrochemical approach for synthesizing fluorinated ketones involves the reaction of enol acetates with a source of perfluoroalkyl radicals, such as sodium perfluoroalkyl sulfinates (RfSO2Na). acs.orgnih.govacs.org In this process, which is typically carried out in an undivided cell under constant current, the perfluoroalkyl sulfinate is oxidized at the anode to generate a perfluoroalkyl radical. acs.org This radical then adds to the enol acetate, and the resulting carbon-centered radical is subsequently transformed into the fluorinated ketone. acs.orgnih.govacs.org This method has been shown to be applicable to a wide range of enol acetates, affording the desired products in moderate to high yields. acs.orgnih.govacs.org

Another electrochemical strategy involves the anodic oxidation of alkenes in the presence of a trifluoromethyl source, like sodium trifluoromethanesulfinate. sioc-journal.cn This process generates trifluoromethyl radicals that attack the carbon-carbon double bond, leading to the formation of α-trifluoromethyl-substituted ketones. sioc-journal.cn The use of electrochemistry in these syntheses aligns with the principles of green chemistry by minimizing waste and often operating under mild conditions. organic-chemistry.org

Synthesis of 1-(4-Fluorophenyl)propane-1,2-dione: Specific Case Studies and Optimizations

The synthesis of the target compound, this compound, can be accomplished through various reported pathways.

One of the most direct methods for synthesizing α-diketones is through the oxidation of the corresponding α-hydroxy ketones or the methylene group of a ketone. organic-chemistry.org For this compound, a plausible precursor would be 1-(4-fluorophenyl)propan-1-one. Oxidation of the α-methylene group of this ketone would yield the desired dione (B5365651). Various oxidizing agents can be employed for this transformation.

Another common approach involves the Claisen condensation. sapub.org This could involve the reaction of a 4-fluorobenzoyl derivative (like 4-fluorobenzoyl chloride) with a pyruvate (B1213749) ester, followed by hydrolysis and decarboxylation. Alternatively, the condensation of ethyl 4-fluorobenzoate (B1226621) with acetone (B3395972) could be explored, although this might lead to a mixture of products.

A Friedel-Crafts acylation reaction represents another potential route. This could involve the acylation of fluorobenzene (B45895) with pyruvic chloride or a related α-dicarbonyl synthon, though this is often less straightforward for dicarbonyl compounds.

The following table summarizes some potential synthetic routes for this compound.

Precursor 1Precursor 2Reaction TypeProduct
1-(4-fluorophenyl)propan-1-oneOxidizing agentOxidationThis compound
4-Fluorobenzoyl chloridePyruvate esterClaisen CondensationThis compound
FluorobenzenePyruvic chlorideFriedel-Crafts AcylationThis compound

The efficiency of different synthetic routes to α-diketones can vary significantly based on the chosen methodology and reaction conditions. For the synthesis of 1,3-diaryl-1,3-diketones, which are structurally related to the target compound, different substituents on the phenyl ring can influence the reaction yield. sioc-journal.cn For instance, in the synthesis of 2,2-difluoro-1,3-diaryl-1,3-propanediones, both electron-donating and electron-withdrawing groups on the phenyl ring were well-tolerated, with yields ranging from 53% to 75%. sioc-journal.cn However, ortho-substituted substrates often provided lower yields due to steric hindrance. sioc-journal.cn

In the context of synthesizing fluorinated ketones, electrochemical methods have shown yields ranging from 20% to 85% for the reaction of enol acetates with sodium perfluoroalkyl sulfinates. acs.orgnih.govacs.org The optimization of reaction conditions, such as the choice of solvent and electrolyte, is crucial for achieving high yields in these processes. organic-chemistry.org

For the synthesis of fluorinated cyclic ketones using Selectfluor®, yields have been reported in the range of 20-77%. sapub.org The reactivity in these reactions is influenced by a combination of steric and electronic effects of the substrate. sapub.org

Green Chemistry Principles and Sustainable Synthesis of Fluorinated α-Diketones

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including fluorinated α-diketones. dovepress.com These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Several of the advanced synthetic methodologies discussed align well with green chemistry principles. Electrochemical synthesis, for example, often avoids the use of stoichiometric chemical oxidants and can be performed under mild conditions, reducing energy consumption and waste generation. organic-chemistry.orgsioc-journal.cn The use of water as a solvent in some fluorination reactions is another key aspect of green chemistry. researchgate.net For instance, direct electrophilic fluorination of carbonyl compounds has been successfully carried out in water, which is a benign and environmentally friendly solvent. researchgate.net

Biocatalysis also offers a green alternative for the synthesis of fluorinated compounds. acs.org Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions (ambient temperature and neutral pH), which minimizes the need for protecting groups and reduces energy demand. acs.org While specific biocatalytic routes to this compound are not detailed in the provided results, the development of such methods would be a significant step towards a more sustainable synthesis.

The use of safer and more manageable fluorinating reagents, such as the crystalline and thermally stable FLUOLEAD™, also contributes to greener synthetic practices by reducing the hazards associated with highly reactive and corrosive reagents like hydrogen fluoride or antimony trifluoride. tcichemicals.comdovepress.com

Elucidation of Reaction Mechanisms and Transformative Chemistry of 1 4 Fluorophenyl Propane 1,2 Dione

Fundamental Reactivity of α-Diketone Functionalities

The reactivity of α-diketones like 1-(4-fluorophenyl)propane-1,2-dione is characterized by the electrophilic nature of the carbonyl carbons and the potential for tautomerism.

Electrophilic and Nucleophilic Character of Diketone Carbonyls

The two adjacent carbonyl groups in an α-diketone mutually enhance their electrophilic character. thieme-connect.de The carbon atom of each carbonyl group has a partial positive charge, making it susceptible to attack by nucleophiles. chim.lu The presence of the electron-withdrawing fluorine atom on the phenyl ring in this compound is expected to further increase the electrophilicity of the adjacent carbonyl carbon. This heightened electrophilicity makes the compound readily reactive towards a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. thieme-connect.de

While the carbonyl carbons are electrophilic, the α-carbon can exhibit nucleophilic character, particularly through the formation of an enolate. unife.itlibretexts.org This dual reactivity allows α-diketones to participate in a diverse range of chemical transformations.

Tautomerism and Isomerization Pathways

Like other carbonyl compounds with α-hydrogens, this compound can undergo keto-enol tautomerism. masterorganicchemistry.com This process involves the migration of a proton from the α-carbon to one of the carbonyl oxygens, resulting in the formation of an enol isomer which contains both a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.com

The equilibrium between the keto and enol forms is influenced by several factors, including solvent and the potential for intramolecular hydrogen bonding. libretexts.orglibretexts.org For 1,2-diketones, the enol form can be stabilized by the formation of a hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. jove.com The nitrosation of a ketone to form a 1,2-diketone proceeds through an enol tautomer intermediate. jove.com

Reaction Pathways Involving this compound as a Reactant

The inherent reactivity of the α-diketone functionality allows this compound to participate in a variety of important chemical reactions.

Nucleophilic Addition and Substitution Reactions

The electrophilic carbonyl carbons of this compound are prime targets for nucleophilic addition. libretexts.org Nucleophiles attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Common nucleophilic addition reactions include reactions with organometallic reagents, hydrides, and amines.

Condensation Reactions for Complex Structure Formation

This compound can undergo condensation reactions with various nucleophiles to form more complex molecules. A notable example is the reaction with thiosemicarbazides to form thiosemicarbazones, which are Schiff bases. The electron-withdrawing nature of the fluorine atom can accelerate these condensation reactions by enhancing the electrophilicity of the diketone. These reactions are significant in coordination chemistry as the resulting thiosemicarbazones can act as ligands for metal ions.

Condensation reactions with activated methylene (B1212753) compounds, such as malonates, can also occur, leading to the formation of new carbon-carbon bonds and more elaborate molecular architectures. researchgate.net

Cyclization Reactions Towards Heterocyclic Scaffolds

The α-diketone structure of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. nih.govktu.edu These reactions often involve condensation with a binucleophile, where both nucleophilic centers react with the two carbonyl groups of the diketone to form a ring.

For instance, reaction with diamines can lead to the formation of nitrogen-containing heterocycles like diazepines. nih.govktu.edu Similarly, condensation with hydrazines or their derivatives can yield pyrazole (B372694) or quinoxaline (B1680401) structures. rsc.orgiucr.org The reaction with β-dicarbonyl compounds or their equivalents can also lead to the formation of fused ring systems. ccspublishing.org.cn These cyclization reactions are of significant interest in medicinal chemistry, as the resulting heterocyclic scaffolds are common motifs in biologically active molecules. researchgate.net

Oxidative Carbon-Carbon Bond Cleavage Mechanisms

The carbon-carbon bond between the two carbonyl groups in α-diketones is susceptible to oxidative cleavage by various reagents, typically yielding carboxylic acids. The mechanisms for these transformations are highly dependent on the oxidant and reaction conditions. For this compound, cleavage would result in the formation of 4-fluorobenzoic acid and acetic acid.

Another common method for oxidative cleavage is using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). Studies on the permanganate oxidation of other α-diketones have suggested a mechanism that can proceed through the enol form of the diketone. stackexchange.com The enol is oxidized, leading to cleavage and the formation of an α-keto acid, which can then undergo further oxidative decarboxylation. stackexchange.com The direct oxidation of the diketone form is also possible. stackexchange.com The electron-withdrawing nature of the 4-fluorophenyl group in this compound would influence the relative stability of intermediates in these pathways.

Catalytic systems have also been developed for the aerobic oxidative cleavage of C(CO)-C bonds. researchgate.net These can proceed via different pathways, including one involving an α-diketone intermediate which is then cleaved. researchgate.net Research on the reaction of benzil (B1666583) with alkaline hydrogen peroxide suggests an anhydride (B1165640) intermediate is formed, ruling out a dioxetane mechanism as the primary pathway. researchgate.net

Oxidant/SystemSubstrate ExampleKey Mechanistic FeatureProducts
Peroxy Acids (e.g., H₃PO₅)Benzil, BiacetylNucleophilic attack of peroxo species on a carbonyl carbon forms a Criegee intermediate. researchgate.netCarboxylic acids (e.g., Benzoic acid, Acetic acid). researchgate.net
KMnO₄Hexadecane-8,9-dioneOxidation can proceed via the enol form, leading to an α-keto acid intermediate. stackexchange.comCarboxylic acids (e.g., n-Octanoic acid, n-Heptanoic acid). stackexchange.com
Alkaline H₂O₂BenzilProceeds through a benzoic anhydride intermediate, not a dioxetane. researchgate.netBenzoic acid and methyl benzoate (B1203000) (in methanol). researchgate.net
O₂ / Catalystα-chloro diketonateReaction with dioxygen may proceed via a hydroperoxide-triketone intermediate. usu.eduCarboxylate cleavage products. usu.edu

Radical Reactions and Their Mechanistic Insights

This compound can participate in reactions involving radical intermediates, either through initiation by photolysis or by reacting with external radical species.

Photo-irradiation of α-diketones like benzil is known to promote the homolytic cleavage of the central C-C bond, generating two acyl radical species (e.g., benzoyl radicals). mdpi.com These highly reactive radicals can then participate in various subsequent reactions, including abstraction of hydrogen atoms from solvents or other molecules. For this compound, this would generate a 4-fluorobenzoyl radical and an acetyl radical.

The compound can also react with atmospheric radicals, such as hydroxyl (•OH) radicals or chlorine (Cl•) atoms. Kinetic studies on other α-diketones show that these reactions are typically fast. researchgate.net The reaction mechanism involves the abstraction of a hydrogen atom from the aliphatic part of the molecule. In the case of this compound, abstraction of a hydrogen from the methyl group would be the most likely pathway, forming a primary radical. This radical would then react rapidly with molecular oxygen to form a peroxy radical (RO₂), which can undergo further transformations in the atmosphere. copernicus.org

Additionally, α-diketones have been shown to react rapidly with Criegee intermediates (carbonyl oxides, which are biradicals). nsf.govnih.gov The reaction proceeds via a 1,3-dipolar cycloaddition across one of the carbonyl double bonds to form a cyclic secondary ozonide. nsf.gov Kinetic studies have shown that α-diketones react significantly faster with the simplest Criegee intermediate, CH₂OO, than simple ketones like acetone (B3395972). nih.gov

Radical Reaction TypeReactant ExampleRate Constant (k) / cm³ molecule⁻¹ s⁻¹Mechanistic Insight
Reaction with CH₂OOBiacetyl(1.45 ± 0.18) × 10⁻¹¹Proceeds via 1,3-dipolar cycloaddition to form a secondary ozonide. nsf.govnih.gov
Reaction with OH Radical2,3-Hexanedione(3.6 ± 0.7) × 10⁻¹²Initiated by H-atom abstraction from the alkyl chain. researchgate.net
Reaction with Cl Atom2,3-Pentanedione(1.6 ± 0.2) × 10⁻¹¹H-atom abstraction from the alkyl chain. researchgate.net
PhotolysisBenzilNot applicableHomolytic cleavage of the central C-C bond to form benzoyl radicals. mdpi.com

Henry (Nitroaldol) Reactions and Related Carbon-Carbon Bond Forming Processes

The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.org The mechanism begins with the deprotonation of the α-carbon of the nitroalkane by a base, creating a resonance-stabilized nitronate anion. wikipedia.org This nucleophilic nitronate then attacks an electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide yields a β-nitro alcohol. wikipedia.org All steps of the reaction are generally reversible. wikipedia.org

In this compound, there are two distinct electrophilic carbonyl carbons: C1, attached to the 4-fluorophenyl group, and C2, attached to the methyl group. The reactivity of these two sites towards the nitronate anion will differ. The C1 carbonyl is likely more electrophilic due to the electron-withdrawing effect of the aromatic ring, but it is also more sterically hindered. The C2 carbonyl is less sterically hindered but also less electrophilic. This competition could lead to a mixture of regioisomeric β-nitro alcohol products, with the product distribution depending on whether the reaction is under kinetic or thermodynamic control. The products of this reaction are valuable synthetic intermediates, as the nitro group can be reduced to an amine and the alcohol can be oxidized to a ketone. wikipedia.org

Mechanistic Investigations of this compound Transformations

Computational Probing of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the complex reaction mechanisms of molecules like this compound. DFT calculations can be used to model the geometries and energies of reactants, products, and, crucially, transient species such as reaction intermediates and transition states. bohrium.comsciforum.net

For the transformations of this compound, DFT could be applied to:

Model Oxidative Cleavage: By calculating the energy profiles for different proposed pathways (e.g., Baeyer-Villiger vs. radical-based oxidation), the most favorable mechanism can be identified. This involves locating the transition state for the nucleophilic attack of an oxidant and the subsequent rearrangement steps. acs.org

Investigate Radical Reactions: The potential energy surfaces for reactions with radicals like •OH can be mapped. This helps in understanding the regioselectivity of hydrogen abstraction (i.e., from the methyl group vs. the aromatic ring) by comparing the activation energies for the different pathways. nsf.gov

Analyze C-C Bond Formation: In the Henry reaction, DFT can predict which of the two carbonyl groups is more susceptible to nucleophilic attack by the nitronate. By calculating the energies of the transition states for attack at C1 versus C2, the regioselectivity of the reaction can be predicted. sciforum.net

Study Tautomerism: The relative stabilities of the keto and enol forms of the dione (B5365651) can be calculated, providing insight into which form is likely to be the reactive species in certain reactions. acs.org Studies on similar ketones have used methods like ωB97X-D and basis sets like Def2TZVP to model intermediates and transition states accurately. rsc.org

Experimental Techniques for Mechanistic Elucidation (e.g., kinetic studies, isotopic labeling)

Experimental methods are essential for validating the mechanisms proposed by computational studies. For this compound, several techniques could provide critical mechanistic insights.

Kinetic Studies: Monitoring the rate of a reaction as a function of reactant concentrations, temperature, and pH can provide valuable information about the rate-determining step and the nature of the species involved. For example, a kinetic study of the Baeyer-Villiger oxidation of α-diketones demonstrated that the reaction is first-order with respect to both the diketone and the peroxy acid, which supports a mechanism where the bimolecular interaction is the rate-limiting step. researchgate.net For reactions of this compound, one could use spectroscopic methods (like UV-Vis or NMR) to follow the disappearance of the reactant or the appearance of the product over time.

Isotopic Labeling: This powerful technique involves replacing an atom in a reactant with one of its isotopes (e.g., ¹⁸O, ²H, or ¹³C) and then determining the position of the isotope in the product. This provides direct evidence for bond-forming and bond-breaking events. For instance, in the oxidative cleavage of an α-diketone, using ¹⁸O-labeled water or oxidant could determine the origin of the oxygen atoms in the final carboxylic acid products, confirming the role of the solvent or oxidant in the mechanism. usu.edu Similarly, studying the kinetic isotope effect (KIE) by replacing a C-H bond with a C-D bond can determine if that bond is broken in the rate-determining step.

Intermediate Trapping and Identification: In some cases, reactive intermediates can be "trapped" by adding a specific reagent that reacts with them to form a stable, characterizable product. Alternatively, spectroscopic methods like NMR can sometimes be used to directly observe intermediates that have a sufficient lifetime, such as in studies of tautomeric equilibria. csic.es

Derivatization Strategies and Functional Group Interconversions of this compound

The two carbonyl groups and the fluorinated aromatic ring of this compound serve as handles for a variety of chemical modifications, allowing for its conversion into other valuable compounds.

Key derivatization strategies include:

Reduction: The dione functionality can be selectively reduced. Using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) could lead to the corresponding α-hydroxy ketone, 1-(4-fluorophenyl)-1-hydroxypropan-2-one or 1-(4-fluorophenyl)-2-hydroxypropan-1-one. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would likely reduce both carbonyls to yield the diol, 1-(4-fluorophenyl)propane-1,2-diol.

Oxidation: As discussed in section 3.2.4, strong oxidizing agents can cleave the C1-C2 bond to produce 4-fluorobenzoic acid and acetic acid.

Condensation Reactions: The adjacent carbonyl groups are ideal for forming heterocyclic compounds. Reaction with aromatic 1,2-diamines, such as o-phenylenediamine, would lead to the formation of a substituted quinoxaline. This is a common and efficient reaction for characterizing α-diketones. organic-chemistry.org

Thiosemicarbazone Formation: Reaction with thiosemicarbazide (B42300) will yield a thiosemicarbazone, a type of Schiff base. The fluorine substituent may enhance the electrophilicity of the carbonyl carbons, potentially accelerating this condensation reaction.

Enolate Chemistry: The protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various C-C bond-forming reactions, such as aldol (B89426) or Claisen condensations.

Nucleophilic Aromatic Substitution: While generally difficult, the fluorine atom on the phenyl ring could potentially be substituted by a strong nucleophile under specific conditions, although this is less common than reactions at the dione moiety.

Reaction TypeReagent(s)Expected Product ClassReference
Reduction (Partial)NaBH₄α-Hydroxy ketone
Reduction (Full)LiAlH₄ or H₂/CatalystDiol
Oxidative CleavageKMnO₄ or Peroxy AcidsCarboxylic acids researchgate.net
Heterocycle Formationo-PhenylenediamineQuinoxaline organic-chemistry.org
CondensationThiosemicarbazideThiosemicarbazone
Henry ReactionNitroalkane, Baseβ-Nitro alcohol wikipedia.org

Advanced Applications of 1 4 Fluorophenyl Propane 1,2 Dione in Modern Organic Synthesis and Materials Science

Role as a Key Synthetic Building Block in Heterocyclic Compound Synthesis

1-(4-Fluorophenyl)propane-1,2-dione serves as a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. Its dicarbonyl functionality allows for condensation reactions with various dinucleophiles to construct different ring systems. Aromatic diketones, such as this compound, are frequently utilized as intermediates in the formation of thiosemicarbazones and metal complexes.

One notable application is in the synthesis of quinoxaline (B1680401) derivatives. For instance, the reaction of 1,2-bis(4-fluorophenyl)ethane-1,2-dione with benzene-1,2-diamine in ethanol (B145695) at elevated temperatures yields 2,3-bis(4-(phenylthio)phenyl)quinoxaline. sjtu.edu.cn This reaction highlights the utility of the diketone moiety in forming the core quinoxaline structure. The fluorine substituent can also influence the reactivity and properties of the resulting heterocyclic products.

The versatility of this building block is further demonstrated in its potential to participate in cyclodehydration reactions. For example, a structurally related compound, 1-(4-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (B147754), undergoes cyclodehydration with pyrazole (B372694) derivatives to form chromone-related products, showcasing its utility in synthesizing diverse heterocyclic systems.

Utility in the Construction of Complex Organic Molecules

The inherent reactivity of this compound makes it a crucial intermediate in the assembly of more complex organic molecules. The presence of two adjacent carbonyl groups provides multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation.

One of the fundamental reactions it can undergo is Friedel-Crafts acylation. For example, the synthesis of this compound itself can be achieved through the Friedel-Crafts acylation of 4-fluoroacetophenone with oxalyl chloride using a Lewis acid catalyst like aluminum chloride. This process underscores its role as a product of key synthetic transformations that can then be used in subsequent, more intricate synthetic sequences.

Furthermore, derivatives of this compound are instrumental in constructing larger, functionalized molecules. For instance, chalcone-like structures derived from related fluorophenyl diones serve as precursors for various pharmacologically active compounds. The strategic placement of the fluorophenyl group can be leveraged to fine-tune the electronic properties and biological interactions of the final complex molecule.

Application as a Precursor for Fluorinated Bioactive Molecules and Pharmaceuticals (focus on synthetic utility)

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a valuable precursor for the synthesis of such fluorinated bioactive molecules and pharmaceutical intermediates. chem960.com

Its utility is evident in the synthesis of various biologically active compounds. For example, it is a key starting material for creating molecules with potential antimicrobial and anticancer properties. Research has shown that flavone (B191248) derivatives synthesized from fluorinated precursors exhibit significant antiproliferative activity against cancer cell lines.

The synthetic pathway to these bioactive molecules often involves the reaction of the dione (B5365651) with other functionalized reagents. For example, condensation reactions with various precursors can lead to the formation of complex heterocyclic systems with embedded fluorophenyl moieties, which are common motifs in many pharmaceuticals.

Contributions to Material Science as a Photoinitiator or Component for Functional Materials

In the field of materials science, this compound and its derivatives show promise as components in the development of functional materials, particularly as photoinitiators. Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization. semanticscholar.orgmdpi.com

While direct evidence for this compound as a photoinitiator is emerging, structurally similar aromatic diketones are known to function in this capacity. For instance, 1-phenyl-1,2-propanedione (B147261) is a known photoinitiator used in dental composites. semanticscholar.org The photochemical properties of the aromatic ketone moiety are crucial for this application. The presence of the fluorine atom in this compound can modulate its absorption characteristics and the reactivity of the excited state, potentially leading to more efficient photoinitiation systems.

Furthermore, the compound can serve as a building block for more complex photoactive molecules. For example, quinoxaline derivatives, which can be synthesized from this dione, have been investigated as photoinitiators. sjtu.edu.cn These materials are crucial for applications such as the production of printed circuits, photocurable adhesives, and in 3D printing. semanticscholar.orgresearchgate.net

Development of Advanced Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound has spurred the development of advanced synthetic methodologies. Its dicarbonyl structure allows for its use in multicomponent reactions and domino reaction sequences, leading to the efficient construction of complex molecular architectures.

One area of development is in the optimization of reaction conditions to improve yields and selectivity. For instance, the synthesis of this dione via Friedel-Crafts acylation requires careful control of temperature and anhydrous conditions to prevent side reactions. Alternative synthetic routes, such as condensation reactions, have been explored, with optimization of solvent polarity and reaction time leading to improved yields.

Spectroscopic and Computational Characterization of 1 4 Fluorophenyl Propane 1,2 Dione and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic methods are fundamental in determining the molecular structure and conformational preferences of 1-(4-Fluorophenyl)propane-1,2-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Conformational and Electronic Analysis

NMR spectroscopy is a powerful tool for elucidating the structural and electronic details of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For instance, in a related compound, 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione (B15538282), the protons on the fluorophenyl ring typically appear as multiplets in the aromatic region. rsc.org The chemical shifts of the protons are influenced by the electron-withdrawing nature of the fluorine atom and the carbonyl groups.

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbons of the dione (B5365651) moiety are characteristically found at the downfield region of the spectrum, typically between 180 and 200 ppm. For example, in 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione, the carbonyl carbons appear at approximately 185 ppm. rsc.org The carbon atoms of the fluorophenyl ring show distinct signals, with their chemical shifts influenced by the attached fluorine atom.

¹⁹F NMR: ¹⁹F NMR is particularly useful for directly observing the fluorine atom. The chemical shift of the fluorine nucleus is sensitive to its electronic environment. In 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione, the fluorine signal is observed at approximately -106.2 ppm. rsc.org This technique is valuable for confirming the presence and substitution pattern of fluorine in the molecule.

¹³C and ¹⁹F NMR Data for 1-(4-fluorophenyl)-3-phenylpropane-1,3-dione rsc.org
NucleusChemical Shift (ppm)
¹³C (C=O)185.0, 185.1
¹³C (Aromatic/Olefinic)92.82, 115.8 (d, J = 21.8 Hz), 127.1, 128.7, 129.6 (d, J = 9.1 Hz), 132.0 (d, J = 3.0 Hz), 132.5, 135.3, 165.4 (d, J = 252.4 Hz)
¹⁹F-106.2

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy, including IR and Raman techniques, is employed to identify the functional groups and analyze the vibrational modes of this compound.

IR Spectroscopy: The infrared spectrum of dicarbonyl compounds is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. core.ac.uk For aromatic diketones, these bands typically appear in the region of 1650-1700 cm⁻¹. The C-F stretching vibration is also a key feature, usually observed in the range of 1100–1250 cm⁻¹.

Key IR Absorption Frequencies for Related Compounds
Functional GroupTypical Wavenumber (cm⁻¹)Reference
C=O Stretching (Diketone)~1700
C-F Stretching1100–1250

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Structure Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight and investigating the fragmentation patterns of this compound.

High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight, with an expected [M+H]⁺ ion at m/z 167.0508 for C₉H₇FO₂. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, fragmentation could involve the loss of the acetyl group (CH₃CO) or the fluorophenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule. Aromatic ketones typically exhibit π → π* and n → π* transitions. The π → π* transitions, arising from the aromatic system, are generally more intense. uomustansiriyah.edu.iq The presence of the fluorophenyl group and the dione moiety influences the position and intensity of these absorption bands. This technique is also valuable for monitoring reactions involving the compound by observing changes in the absorption spectrum over time. researchgate.net

Advanced Crystallographic Investigations

Crystallographic techniques provide definitive information about the three-dimensional structure of molecules in the solid state.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure and Packing Analysis

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular geometry, bond lengths, bond angles, and crystal packing of a compound. researcher.lifeccspublishing.org.cn For derivatives of this compound, XRD analysis reveals the planarity of the diketone moiety and the orientation of the fluorophenyl ring. The crystal packing is often stabilized by various intermolecular interactions, which can include hydrogen bonds and π-stacking interactions, influencing the supramolecular architecture. researcher.lifeccspublishing.org.cn

Crystallographic Data for a Related Compound, 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)17.6219(6)
b (Å)10.8735(3)
c (Å)15.3216(5)
β (°)102.864(3)
Volume (ų)2862.11(16)
Z8

Analysis of Intermolecular Interactions (e.g., C-H...O Hydrogen Bonds)

The crystal packing and supramolecular architecture of this compound and its derivatives are significantly influenced by a network of weak intermolecular interactions. While a crystal structure for the title compound is not detailed in the provided sources, analysis of analogous fluorophenyl and dione-containing molecules allows for an informed prediction of the interactions at play.

Key intermolecular forces expected to stabilize the crystal lattice include:

C-H···F Interactions: The presence of the fluorine atom introduces the possibility of weak C-H···F hydrogen bonds, which can further stabilize the crystal structure. scispace.com

π···π Stacking: Interactions between the aromatic π-systems of adjacent fluorophenyl rings can contribute to the packing arrangement. scispace.com

Computational Chemistry Approaches

To complement experimental data and gain deeper insight into the molecular properties of this compound, a variety of computational chemistry methods are employed. These theoretical calculations are invaluable for predicting molecular geometry, electronic structure, spectroscopic behavior, and reactivity.

Density Functional Theory (DFT) Calculations for Geometrical Optimization, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for its balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, typically using the B3LYP functional combined with a basis set such as 6-311++G(d,p), are performed to determine its most stable conformation (geometrical optimization). acs.orgresearchgate.net

These calculations provide precise predictions of:

Bond Lengths and Angles: The optimized geometry reveals the spatial arrangement of atoms.

Vibrational Frequencies: Calculated vibrational spectra (FT-IR and Raman) can be correlated with experimental data to assign specific vibrational modes, such as the characteristic carbonyl (C=O) stretches. acs.org

Electronic Properties: DFT is used to calculate fundamental electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP) Note: This table presents typical, expected values based on DFT calculations of similar structures. Actual values may vary.

ParameterBond/AnglePredicted Value
Bond LengthC-F~1.35 Å
Bond LengthC=O (Ketone)~1.22 Å
Bond LengthC-C (Dione)~1.54 Å
Bond AngleO=C-C~120°
Dihedral AnglePhenyl Ring vs. Dione PlaneVariable (depends on conformation)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. researchgate.net This method is particularly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds like this compound. rsc.orgrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT allows for the assignment of experimentally observed absorption bands to specific molecular orbital transitions, such as n → π* and π → π*. scispace.comrsc.org

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Key interactions may include:

Delocalization of lone pair (n) electron density from the carbonyl oxygen atoms to the antibonding π* orbitals of adjacent C-C and C=O bonds.

Interactions between the π orbitals of the fluorophenyl ring and the dione moiety.

Table 2: Representative NBO Analysis Data - Donor-Acceptor Interactions Note: This table illustrates the type of data obtained from an NBO analysis.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) O(carbonyl)π(C=O)High
LP(1) O(carbonyl)π(C-C aromatic)Moderate
π(C-C aromatic)π*(C=O)Moderate

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule. researchgate.net The MEP surface is colored to represent different electrostatic potential values, providing a guide to the molecule's reactive sites. researchgate.net

Red Regions: Indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. For this compound, the regions around the two carbonyl oxygen atoms are expected to be the most electron-rich. researchgate.net

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

The MEP map provides a clear visual prediction of how the molecule will interact with other reagents, making it a valuable tool for understanding and predicting its chemical reactivity. researchgate.net

Ab Initio and Semi-Empirical Methods for Electronic Structure Investigations

While DFT is a prevalent method, other computational approaches also contribute to understanding electronic structure.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Although often less accurate than DFT for the same computational effort in many cases, HF calculations provide a fundamental baseline for electronic structure analysis and are used for calculating properties like molecular orbitals and hyperpolarizabilities. researchgate.net

Semi-Empirical Methods: These methods incorporate some experimental parameters to simplify calculations, making them faster than ab initio or DFT methods. They are particularly useful for very large molecular systems, though they are generally less accurate and less commonly used for detailed electronic structure investigations of smaller molecules like this compound.

Integration of Experimental and Computational Data for Comprehensive Understanding

A thorough characterization of this compound and its derivatives is achieved by synergistically combining experimental spectroscopic data with theoretical computational models. This integrated approach allows for a deeper understanding of the molecule's structural, electronic, and vibrational properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography provide empirical data on the molecular structure and bonding, while computational methods, particularly Density Functional Theory (DFT), offer insights into the underlying electronic structure and properties that are not directly observable.

The process typically begins with the synthesis and experimental analysis of the compound. For instance, this compound can be synthesized by the oxidation of 1-(4-fluorophenyl)propan-1-one using selenium dioxide in a dioxane and water medium. rsc.org Following synthesis, the compound's structure is confirmed using various spectroscopic methods.

Computational models are then built based on the proposed structure. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are employed to optimize the molecular geometry and predict spectroscopic parameters. nih.gov The power of this integrated approach lies in the comparison and correlation of these two data sets. For example, theoretical vibrational frequencies calculated via DFT can be correlated with experimental IR spectra to assign specific absorption bands to corresponding molecular vibrations. nih.govresearchgate.net Similarly, calculated NMR chemical shifts can help in the assignment of complex experimental spectra.

Discrepancies between experimental and computational data can be equally informative, often pointing to environmental effects (like solvent interactions) or complex phenomena such as tautomerism, which can be further investigated. This iterative process of comparing experimental results with theoretical predictions leads to a refined and comprehensive model of the molecule's behavior. dntb.gov.uaresearchgate.net

Research Findings from Integrated Analysis

Studies on fluorophenyl-containing diketones and related structures demonstrate the effectiveness of this combined approach. For example, in the analysis of related heterocyclic compounds synthesized from fluorinated diketones, DFT calculations have been used to determine frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between these orbitals is a critical parameter for assessing the molecule's reactivity and electronic properties.

Furthermore, computational analysis helps in understanding intermolecular interactions. Hirshfeld surface analysis, derived from computational data, can visualize and quantify intermolecular contacts within a crystal structure, complementing the data obtained from X-ray crystallography. nih.gov

The following tables present examples of experimental and computational data for compounds structurally related to this compound, illustrating the type of information gathered in such studies.

Interactive Data Tables

Table 1: Experimental Spectroscopic Data for a Derivative of this compound

The following data is for 2-(3-cyano-4-(4-fluorophenyl)-5-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile, a compound synthesized from this compound. rsc.org

Technique Parameter Observed Value
IR Spectroscopy Vibrational Frequencies (cm⁻¹)3328, 3251 (OH, NH), 2212, 2201 (C≡N)
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d610.78 (s, 1H, NH), 8.14-8.10 (m, 2H, o-Ph), 7.53-7.48 (m, 2H, m-Ph), 7.37 (s, 1H, OH), 1.49 (s, 3H, CH₃)
¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d6170.16, 164.37 (¹JCF = 253.2 Hz), 160.17, 131.51 (³JCF = 9.3 Hz), 124.90 (⁴JCF = 3.1 Hz), 116.50 (²JCF = 22.0 Hz)
Melting Point Temperature (°C)158-159 (decomposed)

Table 2: Illustrative Computational Data for Fluorophenyl Derivatives

This table provides examples of computational data typically generated for fluorophenyl-containing compounds using DFT methods. The values are illustrative and based on findings for similar molecular structures. nih.govdntb.gov.uaresearchgate.net

Computational Method Parameter Typical Calculated Value Range
DFT (B3LYP) HOMO Energy-6.0 to -7.0 eV
DFT (B3LYP) LUMO Energy-1.5 to -2.5 eV
DFT (B3LYP) HOMO-LUMO Gap (ΔE)4.0 to 5.0 eV
DFT (B3LYP) Dipole Moment2.0 to 5.0 Debye
DFT (B3LYP) C=O Vibrational Frequency1650 - 1710 cm⁻¹

By integrating the precise, real-world measurements from spectroscopy with the theoretical insights from quantum chemical calculations, researchers can build a robust and detailed understanding of the chemical nature of this compound and its derivatives.

Future Research Directions and Perspectives in 1 4 Fluorophenyl Propane 1,2 Dione Chemistry

Exploration of Novel Synthetic Pathways and Green Methodologies

The primary synthesis of 1-(4-Fluorophenyl)propane-1,2-dione often involves the Friedel-Crafts acylation of 4-fluoroacetophenone with oxalyl chloride, a method that typically requires a Lewis acid catalyst like aluminum chloride and anhydrous conditions. While effective, this approach presents opportunities for the development of more environmentally friendly and efficient "green" methodologies.

Future research is anticipated to focus on one-pot, multi-component reactions that can streamline the synthetic process, reduce waste, and improve atom economy. researchgate.netresearchgate.netnih.gov The use of greener solvents, such as water or bio-based solvents, and the exploration of catalyst-free or reusable catalyst systems are key areas of investigation. researchgate.netnih.gov Microwave-assisted synthesis, which can accelerate reaction times and improve yields, also presents a promising avenue for greener production of this and related compounds. researchgate.net

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches

FeatureConventional Method (Friedel-Crafts)Potential Green Methodologies
Catalyst Lewis acids (e.g., AlCl3)Reusable solid acids, biocatalysts, or catalyst-free systems
Solvent Anhydrous organic solventsWater, ethanol (B145695), or other green solvents
Reaction Type Two-step acylationOne-pot, multi-component reactions
Energy Input Conventional heatingMicrowave irradiation, sonication
Waste Generation Stoichiometric amounts of catalyst wasteMinimal or recyclable waste

Development of Asymmetric Synthesis Routes to Chiral Derivatives

The dione (B5365651) moiety in this compound offers the potential for creating chiral derivatives, which are of significant interest in medicinal chemistry and materials science due to their specific biological activities and properties. nih.gov Asymmetric synthesis, the process of creating a chiral product from an achiral starting material, is a crucial area for future exploration. nih.gov

The development of methods for the asymmetric hydrogenation or reduction of one of the ketone groups would lead to the formation of chiral hydroxy ketones. researchgate.net This could involve the use of chiral catalysts, such as those based on transition metals like rhodium or ruthenium, complexed with chiral ligands. Biocatalysis, employing enzymes to perform stereoselective reductions, also offers a powerful and green approach to obtaining enantiomerically pure derivatives. nih.gov The synthesis of chiral amino acid derivatives containing the fluorophenyl group is another promising research direction. beilstein-journals.org

Unveiling Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom, which can enhance the electrophilicity of the dione. While reactions like oxidation, reduction, and substitution are known, there is significant scope for discovering novel transformations.

Future research could explore its participation in various cycloaddition reactions, multicomponent reactions to form complex heterocyclic structures, and novel condensation reactions. mdpi.com For instance, its reaction with thiosemicarbazides to form thiosemicarbazones is an area of interest for creating compounds with potential biological activity. Investigating its photochemical reactions could also reveal new transformation pathways, potentially leading to the synthesis of unique molecular architectures. acs.org

Expansion of Applications in Diverse Chemical and Materials Science Fields

Currently, this compound is primarily utilized as an intermediate in organic synthesis. However, its unique structure suggests a much broader range of potential applications. The fluorinated phenyl group can enhance properties like lipophilicity and metabolic stability, making its derivatives promising candidates for medicinal chemistry research, including the development of antimicrobial and anticancer agents. ontosight.aimdpi.com

In materials science, the incorporation of this compound into polymers or liquid crystal mixtures could lead to materials with tailored optical and electronic properties. Its derivatives could also find use in the development of functional materials, such as sensors or catalysts. The formation of metal complexes with this diketone could yield compounds with interesting catalytic or antioxidant properties.

Table 2: Potential Applications of this compound Derivatives

FieldPotential ApplicationRationale
Medicinal Chemistry Anticancer agents, Antimicrobial agentsFluorine can enhance biological activity and pharmacokinetic properties. mdpi.com
Materials Science Liquid crystals, Functional polymersThe rigid aromatic core and polar groups can influence material properties.
Catalysis Metal complex catalystsThe dione moiety can act as a ligand for transition metals.
Agrochemicals PesticidesFluorinated compounds often exhibit enhanced biological activity. ontosight.ai

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental research. iucr.orgacs.org Density Functional Theory (DFT) calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. iucr.org

Future research will likely see an increased use of computational modeling to:

Predict reaction outcomes: Simulating reaction mechanisms can help in identifying the most promising synthetic routes and reaction conditions.

Design novel catalysts: Computational screening can accelerate the discovery of efficient catalysts for asymmetric synthesis and other transformations.

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potential therapeutic effects of its derivatives.

Understand intermolecular interactions: Modeling can provide insights into how the molecule interacts with biological targets or organizes in the solid state. acs.org

By combining computational predictions with experimental validation, researchers can significantly accelerate the pace of discovery and innovation in the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-fluorophenyl)propane-1,2-dione, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via catalytic oxidation of lignin-derived precursors using metal oxide catalysts under oxygen atmosphere (60–120°C, 30 min), as demonstrated in lignin depolymerization studies . Alternative routes include condensation reactions between fluorophenyl precursors and diketone intermediates, with yields improved by optimizing solvent polarity (e.g., ethanol or acetonitrile) and reaction time . Monitoring via TLC and GC-MS ensures intermediate stability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent patterns (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm and carbonyl carbons at ~190–200 ppm) .
  • X-ray crystallography : Programs like SHELXL or SIR97 resolve molecular geometry, confirming diketone planarity and fluorine substitution effects on bond angles .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 181.168) and collision cross-section predictions for structural analogs .

Q. What preliminary biological activities have been reported for this compound, and how are they assayed?

  • Methodological Answer : Antioxidant activity is assessed via DPPH radical scavenging assays (IC50_{50} values) and metal chelation studies using UV-Vis spectroscopy . Anticariogenic potential is screened via bacterial growth inhibition assays (e.g., against Streptococcus mutans) with MIC determinations .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalysts in the oxidative synthesis of this compound?

  • Methodological Answer : Kinetic isotope effect (KIE) studies and DFT calculations identify rate-limiting steps (e.g., oxygen activation on metal oxide surfaces). In situ IR spectroscopy monitors intermediate formation, such as peroxy radicals, to refine catalyst selection (e.g., CuO vs. Fe2 _2O3_3) .

Q. What computational approaches predict the physicochemical properties or bioactivity of this compound?

  • Methodological Answer :

  • QSPR models : Correlate logP (experimental: ~2.28) with solubility and bioavailability using descriptors like polar surface area (47.03 Ų) .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial enzymes or antioxidant receptors) using AutoDock Vina, guided by crystallographic data .

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